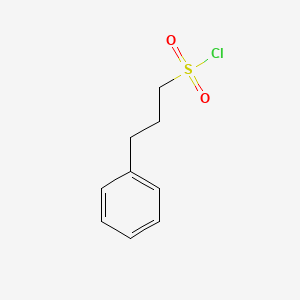

3-Phenylpropane-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWPDKKXSBXWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503087 | |

| Record name | 3-Phenylpropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63014-04-0 | |

| Record name | 3-Phenylpropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylpropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-phenylpropane-1-sulfonyl chloride, a valuable intermediate in organic synthesis and drug discovery. The document details a reliable synthetic protocol and presents its characteristic analytical data.

Introduction

This compound (C₉H₁₁ClO₂S) is a chemical compound with the CAS Number 63014-04-0.[1][2] Its structure, featuring a phenylpropyl group attached to a sulfonyl chloride moiety, makes it a versatile building block for the introduction of the 3-phenylpropanesulfonyl group into various molecules. This functional group is of interest in medicinal chemistry due to its potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds.

Synthesis

The synthesis of this compound is most effectively achieved through the oxidative chlorination of its corresponding thiol, 3-phenylpropane-1-thiol. This method is widely applicable for the preparation of sulfonyl chlorides from thiols.[3][4][5] While various reagents can be employed for this transformation, a common and effective approach involves the use of chlorine in an acidic aqueous medium.

Experimental Protocol: Oxidative Chlorination of 3-Phenylpropane-1-thiol

This protocol is based on established methods for the synthesis of sulfonyl chlorides from thiols.[6]

Materials:

-

3-Phenylpropane-1-thiol

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 2.4 M aqueous solution

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, 8.25%)

-

Sodium thiosulfate (Na₂S₂O₃), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice-acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, a mixture of dichloromethane (e.g., 80 mL) and 2.4 M hydrochloric acid (e.g., 65 mL) is prepared and cooled to below -5 °C using an acetone/ice bath.[6]

-

To this cooled, stirred mixture, a solution of sodium hypochlorite (e.g., 85 mL, 8.25%) is added dropwise from the addition funnel over a period of 20 minutes, ensuring the temperature remains below -5 °C.[6]

-

After stirring for an additional 10 minutes at this temperature, a slurry of 3-phenylpropane-1-thiol in dichloromethane (e.g., 20 mL) is added in portions over 10 minutes.[6]

-

The resulting suspension is stirred for 30 minutes at a temperature below -5 °C.[6]

-

The excess chlorine is then quenched by the addition of 1 M sodium thiosulfate solution (e.g., 11 mL).[6]

-

The reaction mixture is transferred to a pre-cooled separatory funnel, and the layers are separated.[6]

-

The organic layer is washed sequentially with pre-cooled saturated sodium bicarbonate solution and brine.[6]

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure at a low temperature (below -10 °C) to yield the crude this compound.[6]

-

Further purification can be achieved by suspending the crude product in cold, dry diethyl ether, followed by filtration and drying under vacuum.[6]

Yield:

While a specific yield for this compound is not documented in the provided search results, similar procedures for other sulfonyl chlorides report yields ranging from 70% to over 90%.[3][6]

Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁ClO₂S |

| Molecular Weight | 218.7 g/mol |

| CAS Number | 63014-04-0 |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and propyl chain protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.7 - 3.9 | Triplet | 2H | -CH₂-SO₂Cl |

| ~ 2.8 - 3.0 | Triplet | 2H | Ph-CH₂- |

| ~ 2.2 - 2.4 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 139 - 141 | Quaternary aromatic carbon (C-ipso) |

| ~ 128 - 129 | Aromatic carbons (C-ortho, C-meta) |

| ~ 126 - 127 | Aromatic carbon (C-para) |

| ~ 60 - 65 | -CH₂-SO₂Cl |

| ~ 34 - 36 | Ph-CH₂- |

| ~ 28 - 30 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the sulfonyl chloride functional group.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1370 - 1380 | Asymmetric SO₂ stretching |

| ~ 1170 - 1180 | Symmetric SO₂ stretching |

| ~ 3000 - 3100 | Aromatic C-H stretching |

| ~ 2850 - 2960 | Aliphatic C-H stretching |

| ~ 1600, 1495, 1450 | Aromatic C=C stretching |

| ~ 550 - 600 | S-Cl stretching |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

| m/z | Assignment |

| 218/220 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 119 | [M - SO₂Cl]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

Logical Workflow and Signaling Pathways

The synthesis of this compound follows a clear and logical experimental workflow. This can be visualized to aid in the understanding of the process.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound via the oxidative chlorination of 3-phenylpropane-1-thiol. The provided characterization data, based on established spectroscopic principles and data from analogous compounds, offers a valuable reference for researchers in the fields of organic synthesis and medicinal chemistry. This information will facilitate the successful preparation and identification of this important chemical intermediate, thereby supporting the advancement of drug discovery and development programs.

References

An In-depth Technical Guide to 3-Phenylpropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropane-1-sulfonyl chloride is a sulfonyl chloride compound containing a phenylpropyl backbone. Sulfonyl chlorides are a class of organic compounds with the functional group -SO2Cl. They are reactive compounds that are widely used in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The presence of the phenylpropane group in this compound makes it a valuable building block for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and key safety information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C9H11ClO2S | [1] |

| Molecular Weight | 218.7 g/mol | [1] |

| CAS Number | 63014-04-0 | [1] |

| Melting Point | 20-22 °C | |

| Boiling Point | 275-276 °C | |

| Density | 1.223 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5400 | |

| Solubility | Data not readily available. Sulfonyl chlorides are generally soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether. They are typically insoluble in water and react with protic solvents like water and alcohols. |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method involves the oxidative chlorination of the corresponding thiol, 3-phenylpropane-1-thiol. The following protocol is adapted from established procedures for the synthesis of alkylsulfonyl chlorides from thiols.[2][3]

Experimental Protocol: Synthesis from 3-Phenylpropane-1-thiol

Materials:

-

3-Phenylpropane-1-thiol

-

N-Chlorosuccinimide (NCS)

-

Tetrabutylammonium chloride (TBAC)

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-phenylpropane-1-thiol (1 equivalent) in acetonitrile, add N-chlorosuccinimide (3 equivalents), tetrabutylammonium chloride (1 equivalent), and water (5 equivalents).[4]

-

Stir the mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within a few hours), the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.[2]

-

The product is then extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[2]

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

Safety Precautions:

-

The reaction should be carried out in a well-ventilated fume hood.

-

N-Chlorosuccinimide is a corrosive and moisture-sensitive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound is expected to be corrosive and moisture-sensitive. Avoid contact with skin and eyes.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, as well as signals for the three methylene groups of the propane chain. The methylene group adjacent to the sulfonyl chloride group would be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the propane chain.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[5] Aromatic C-H and aliphatic C-H stretching vibrations will also be present.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding the involvement of this compound in any specific signaling pathways or its biological activity. As a reactive chemical intermediate, its primary role is in the synthesis of other compounds which may then be investigated for their biological properties.

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the preparation of various derivatives, such as sulfonamides and sulfonate esters. This relationship can be visualized as a branching pathway from the central sulfonyl chloride intermediate.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. While specific experimental data on its solubility and detailed spectroscopic analyses are not widely available, its synthesis can be reliably achieved through the oxidative chlorination of the corresponding thiol. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development. Further research into the reactivity and potential applications of this molecule and its derivatives is warranted.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 4. N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 3-Phenylpropane-1-sulfonyl chloride (CAS: 63014-04-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropane-1-sulfonyl chloride, with the CAS number 63014-04-0, is a sulfonyl chloride functionalized with a phenylpropyl group.[1][2] Sulfonyl chlorides are a class of organic compounds that serve as important intermediates in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The resulting sulfonamide functional group is a key component in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the available chemical data, synthetic approaches, and potential applications of this compound in the field of drug discovery and development.

Chemical and Physical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the public domain. The information presented below is a compilation of data from various chemical suppliers and databases. It should be noted that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 63014-04-0 | [1] |

| Molecular Formula | C₉H₁₁ClO₂S | [1][2] |

| Molecular Weight | 218.7 g/mol | [1] |

| Physical State | Liquid | Sigma-Aldrich |

| Predicted XlogP | 3.1 | [2] |

| Monoisotopic Mass | 218.01683 Da | [2] |

Note: Experimental values for properties such as boiling point, melting point, and density are not consistently reported in publicly available literature.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propane chain. The protons on the carbon adjacent to the sulfonyl chloride group would be the most deshielded of the aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the three aliphatic carbons. The carbon bearing the sulfonyl chloride group would appear at a characteristic downfield shift.

-

Infrared (IR): The IR spectrum is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1375-1335 cm⁻¹ (asymmetric) and 1185-1165 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the readily available scientific literature. However, general methods for the synthesis of sulfonyl chlorides can be adapted. A plausible synthetic route would involve the chlorosulfonation of a suitable precursor, such as 3-phenylpropane. Another common method is the oxidative chlorination of the corresponding thiol or disulfide.

General Experimental Protocol: Chlorosulfonation of an Aromatic Compound

The following is a generalized procedure for the synthesis of a sulfonyl chloride from an aromatic precursor, which could be adapted for 3-phenylpropane.

Materials:

-

Aromatic precursor (e.g., 3-phenylpropane)

-

Chlorosulfonic acid

-

Thionyl chloride (optional, can be used in some procedures)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid to 0°C in an ice bath.

-

Slowly add the aromatic precursor to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5°C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

The crude product can be further purified by distillation under reduced pressure or by chromatography.

Reactions and Applications in Drug Development

This compound is primarily used as a chemical intermediate for the synthesis of more complex molecules, particularly sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles such as amines.

Reaction with Amines to Form Sulfonamides

The reaction of this compound with a primary or secondary amine in the presence of a base (like pyridine or triethylamine) yields the corresponding 3-phenylpropanesulfonamide. This reaction is a cornerstone in the synthesis of a vast number of biologically active compounds.

Role in Medicinal Chemistry

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse therapeutic applications, including:

-

Antimicrobial agents: Sulfa drugs were among the first effective antibiotics.

-

Diuretics: Many diuretic drugs contain a sulfonamide group.

-

Anticonvulsants: Certain antiepileptic drugs feature a sulfonamide structure.

-

Anti-inflammatory agents: COX-2 inhibitors often incorporate a sulfonamide moiety.

-

Anticancer agents: Some modern cancer therapies target enzymes via a sulfonamide group.

While specific drugs derived directly from this compound are not prominently documented, the 3-phenylpropyl group can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties, such as lipophilicity and binding interactions with biological targets. The phenylpropyl moiety can engage in hydrophobic and van der Waals interactions within a protein's binding pocket.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate, primarily for the preparation of 3-phenylpropanesulfonamide derivatives. While detailed experimental data for this specific compound is not extensively available in the public domain, its reactivity is characteristic of sulfonyl chlorides, making it a useful building block for medicinal chemists. The resulting sulfonamides have the potential to exhibit a wide range of biological activities, and the 3-phenylpropyl moiety can be strategically employed to fine-tune the properties of drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents.

References

Spectral Analysis of 3-Phenylpropane-1-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for 3-Phenylpropane-1-sulfonyl chloride. It includes detailed experimental protocols for acquiring such data and presents the predicted spectral information in a clear, tabular format for easy reference and comparison.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is synthesized based on the analysis of structurally similar compounds and known spectral correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Ar-H |

| ~ 3.68 | t | 2H | -CH₂-SO₂Cl |

| ~ 2.85 | t | 2H | Ph-CH₂ - |

| ~ 2.25 | p | 2H | -CH₂ -CH₂-SO₂Cl |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139.5 | Quaternary Ar-C |

| ~ 128.8 | Ar-C H |

| ~ 128.6 | Ar-C H |

| ~ 126.7 | Ar-C H |

| ~ 60.0 | -C H₂-SO₂Cl |

| ~ 32.5 | Ph-C H₂- |

| ~ 27.0 | -C H₂-CH₂-SO₂Cl |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1370 - 1350 | Strong | Asymmetric SO₂ Stretch |

| ~ 1180 - 1160 | Strong | Symmetric SO₂ Stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| ~ 750, 700 | Strong | Monosubstituted Benzene C-H Bending |

| ~ 600 - 500 | Strong | S-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data for this compound

| m/z | Predicted Identity |

| 218/220 | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 119 | [M - SO₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

To ensure homogeneity, the sample should be prepared in a clean, dry vial before being transferred to a 5 mm NMR tube.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition :

-

The NMR spectrometer is typically operated at a frequency of 300-600 MHz.

-

The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

A standard ¹H pulse sequence is used to acquire the spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

The Free Induction Decay (FID) signal is acquired and then Fourier transformed to produce the frequency-domain spectrum.

-

-

¹³C NMR Acquisition :

-

A higher concentration of the sample (50-100 mg) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A longer acquisition time and/or a greater number of scans are typically necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy (ATR-FTIR Method)

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly.

-

Mass Spectrometry (GC-MS with Electron Ionization)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

The sample solution must be free of non-volatile impurities.

-

-

Instrumentation and Data Acquisition :

-

The Gas Chromatograph (GC) is used to separate the sample from the solvent and any volatile impurities.

-

A small volume of the sample solution (typically 1 µL) is injected into the heated GC inlet (e.g., 250 °C), where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to ensure the compound elutes.

-

As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS).

-

In the Electron Ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: General workflow for spectral analysis of a chemical compound.

Navigating the Reactivity of 3-Phenylpropane-1-sulfonyl chloride: An In-depth Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Phenylpropane-1-sulfonyl chloride (CAS RN: 63014-04-0), a key reagent in pharmaceutical and chemical synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document outlines the compound's reactivity, recommended handling procedures, and methodologies for stability assessment to ensure its integrity and promote safe laboratory practices.

Core Stability Profile

This compound is a reactive compound, a characteristic inherent to the sulfonyl chloride functional group. Its stability is primarily influenced by its sensitivity to moisture, elevated temperatures, and light. The central point of instability is the sulfonyl chloride moiety, which is highly susceptible to nucleophilic attack, most notably by water.

Hydrolysis: The principal degradation pathway for this compound is hydrolysis. In the presence of water, it readily hydrolyzes to form the corresponding 3-phenylpropane-1-sulfonic acid and hydrochloric acid.[3] This reaction is generally irreversible and proceeds via an SN2 mechanism. The rate of hydrolysis can be influenced by pH, with studies on analogous aromatic sulfonyl chlorides showing variations in reaction kinetics under neutral and alkaline conditions.[4]

Photostability: Although specific photostability studies on this compound are not extensively documented in the public domain, it is prudent to protect the compound from light to prevent potential photolytic degradation, a general precaution for complex organic molecules.

Storage and Handling Recommendations

To maintain the chemical integrity and ensure the safety of laboratory personnel, stringent storage and handling protocols are imperative.

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[5] To prevent hydrolysis, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be designated for corrosive materials.

Handling: All handling of this compound should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory to prevent contact with the skin and eyes.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water. Due to its corrosive nature, any spills should be managed with caution, using an inert absorbent material, and disposed of as hazardous waste. Do not use combustible materials like paper towels to clean up spills.

Quantitative Stability and Incompatibility Data

The following tables summarize the known quantitative data and incompatible materials for this compound and related sulfonyl chlorides.

| Parameter | Value | Source Analogy |

| Molecular Formula | C₉H₁₁ClO₂S | [1][2] |

| Molecular Weight | 218.7 g/mol | [1][2] |

| Boiling Point | 70 °C at 0.5 mmHg (for 3-chloropropanesulfonyl chloride) | |

| Flash Point | 110 °C (closed cup) (for 3-chloropropanesulfonyl chloride) | |

| Density | 1.456 g/mL at 25 °C (for 3-chloropropanesulfonyl chloride) |

Table 1: Physical and Chemical Properties (Note: Data for boiling point, flash point, and density are for the structurally similar 3-chloropropanesulfonyl chloride and should be used as an estimate.)

| Incompatible Materials | Conditions to Avoid |

| Water | Moisture, high humidity |

| Strong Oxidizing Agents | Proximity to strong oxidizers |

| Strong Bases | Contact with alkaline substances |

| Alcohols | Presence of hydroxyl-containing solvents/reagents |

| Amines | Presence of amino compounds |

Table 2: Incompatible Materials and Conditions

Hazardous Decomposition Products

Upon decomposition, this compound is expected to release the following hazardous substances:

-

Sulfur oxides (SOx): Irritating and toxic gases.

-

Hydrogen chloride (HCl): A corrosive gas.

-

Carbon monoxide (CO) and Carbon dioxide (CO₂): Formed during thermal decomposition.

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound. These protocols are adapted from general guidelines for stability testing of chemical substances.

Protocol 1: Hydrolytic Stability Assessment

-

Objective: To determine the rate of hydrolysis of this compound at different pH values.

-

Materials: this compound, HPLC-grade water, acetonitrile, phosphate buffer solutions (pH 5, 7, and 9), 0.1 M HCl, 0.1 M NaOH, HPLC system with a UV detector.

-

Procedure:

-

Prepare stock solutions of this compound in acetonitrile.

-

In separate temperature-controlled reaction vessels, add the appropriate buffer solution (or acidic/basic solution) and allow it to equilibrate to the desired temperature (e.g., 25 °C, 40 °C).

-

Initiate the reaction by adding a small aliquot of the stock solution to the aqueous medium.

-

At predetermined time intervals, withdraw samples, quench the reaction (e.g., by dilution with a cold acetonitrile/water mixture), and analyze by a validated stability-indicating HPLC method.

-

Monitor the disappearance of the parent compound and the appearance of the 3-phenylpropane-1-sulfonic acid peak.

-

Calculate the rate constants for hydrolysis at each pH and temperature.

-

Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis)

-

Objective: To determine the thermal decomposition profile of this compound.

-

Materials: this compound, Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

Protocol 3: Photostability Assessment

-

Objective: To evaluate the stability of this compound upon exposure to light.

-

Materials: this compound, a suitable solvent (e.g., acetonitrile), quartz cuvettes, a photostability chamber compliant with ICH Q1B guidelines, HPLC system.

-

Procedure:

-

Prepare a solution of this compound in the chosen solvent.

-

Expose the solution in a quartz cuvette to a calibrated light source within the photostability chamber for a specified duration.

-

Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

-

At selected time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

-

Compare the chromatograms to assess the extent of degradation due to light exposure.

-

Visualizing Reactivity and Handling

The following diagrams illustrate the primary degradation pathway and a recommended workflow for safe handling and storage.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 3-Phenylpropane-1-sulfonic acid AldrichCPR 20872-08-6 [sigmaaldrich.com]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

Theoretical Exploration of 3-Phenylpropane-1-sulfonyl Chloride: A Computational Guide

This technical guide provides a comprehensive overview of a proposed theoretical and computational study of 3-Phenylpropane-1-sulfonyl chloride. Aimed at researchers, scientists, and professionals in drug development, this document outlines the methodologies for in-silico analysis, potential data outputs, and the logical framework for such an investigation. While direct, in-depth theoretical studies on this specific molecule are not extensively available in public literature, this guide synthesizes established computational protocols applied to analogous sulfonyl chlorides and sulfonamides to propose a robust research framework.

Introduction

This compound (C₉H₁₁ClO₂S) is a chemical intermediate of interest due to the prevalence of the sulfonyl chloride moiety as a reactive group for the synthesis of sulfonamides, a class of compounds with broad biological and medicinal significance.[1][2] Understanding the molecule's structural, electronic, and reactive properties through theoretical calculations is crucial for predicting its behavior, optimizing reaction conditions, and designing novel derivatives with desired functionalities.

This guide details a computational approach primarily based on Density Functional Theory (DFT), a powerful quantum chemical method for investigating molecular systems.[2][3] The proposed studies aim to elucidate the molecule's geometry, vibrational characteristics, electronic structure, and potential reaction pathways.

Molecular Properties and Computational Data

A thorough computational analysis of this compound would yield a wealth of quantitative data. The following tables summarize the expected outputs from such a study, based on typical results for similar sulfonamide derivatives.[3]

Table 1: Key Molecular and Physical Properties

| Property | Value | Source |

| CAS Number | 63014-04-0 | [4] |

| Molecular Formula | C₉H₁₁ClO₂S | [4] |

| Molecular Weight | 218.7 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C=C1)CCCS(=O)(=O)Cl | Derived from structure |

Table 2: Predicted Geometrical Parameters (Optimized Structure)

Note: These are illustrative values based on DFT calculations for similar molecules. Actual values would be determined from a specific computational run.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | S=O | 1.43 |

| S-Cl | 2.07 | |

| S-C | 1.78 | |

| C-C (propyl chain) | 1.53 - 1.54 | |

| C-C (phenyl ring) | 1.39 - 1.40 | |

| Bond Angles (°) ** | O=S=O | 120.0 |

| O=S-Cl | 108.0 | |

| O=S-C | 108.0 | |

| Cl-S-C | 100.0 | |

| Dihedral Angle (°) ** | C-C-S-Cl | ~ 70.0 |

Table 3: Calculated Electronic and Quantum Chemical Properties

Note: These are illustrative values. The HOMO-LUMO gap is a key indicator of chemical reactivity.

| Parameter | Description | Predicted Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap (ΔE) | Energy gap, indicating chemical stability | 6.3 |

| Dipole Moment | Measure of molecular polarity | ~ 4.5 D |

Computational and Experimental Protocols

The following protocols outline the proposed methodologies for the theoretical and computational investigation of this compound.

Quantum Chemical Calculations

The core of the theoretical study would involve quantum chemical calculations using Density Functional Theory (DFT).

Protocol:

-

Initial Structure Creation: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using the B3LYP functional with a 6-311G+(d,p) basis set, a common and reliable combination for organic molecules.[2][3] The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.[3]

-

Frequency Calculations: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[3] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

-

Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.[3] These properties provide insights into the molecule's reactivity, electrophilic and nucleophilic sites, and overall charge distribution.

Reactivity Analysis: Solvolysis Mechanism

Based on studies of similar sulfonyl chlorides, such as phenylmethanesulfonyl chloride, the solvolysis of this compound is expected to proceed via a concerted S_N2 mechanism.[5] A computational study can be designed to investigate this pathway.

Protocol:

-

Reactant and Product Definition: Define the reactant (this compound and a solvent molecule, e.g., water or methanol) and the expected product of the S_N2 reaction.

-

Transition State Search: Employ computational methods to locate the transition state structure for the nucleophilic attack of the solvent on the sulfur atom. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Once the transition state is located, an IRC calculation is performed to confirm that the transition state correctly connects the reactants and products on the potential energy surface.

-

Activation Energy Barrier Calculation: The energy difference between the transition state and the reactants provides the activation energy barrier for the reaction, offering a quantitative measure of its feasibility.

Visualizations

Diagrams are essential for visualizing complex theoretical concepts and workflows. The following are generated using the DOT language to illustrate key aspects of the proposed study.

Caption: A flowchart of the quantum chemical calculation process.

Caption: Energy profile of the proposed SN2 solvolysis reaction.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion

While experimental data remains the ultimate arbiter, theoretical studies as outlined in this guide provide invaluable predictive power and mechanistic insight into the chemical nature of this compound. The proposed computational framework, leveraging established DFT methodologies, can effectively elucidate the molecule's structural and electronic characteristics, as well as its reactivity. The data and visualizations presented herein serve as a comprehensive template for researchers to initiate and conduct in-depth in-silico investigations, ultimately accelerating the discovery and development processes in which this and similar molecules play a crucial role.

References

- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Phenylpropane-1-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Phenylpropane-1-sulfonyl chloride, a key intermediate in organic synthesis. Due to a lack of publicly available quantitative data, this document provides a framework for researchers to determine its solubility profile. It includes a predictive assessment of its solubility in common organic solvents based on general chemical principles governing sulfonyl chlorides. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are provided. A logical workflow for these procedures is also presented in a visual diagram to guide researchers in their experimental design.

Introduction

This compound (C₉H₁₁ClO₂S) is a sulfonyl chloride derivative that serves as a valuable building block in the synthesis of a variety of organic compounds, including sulfonamides, which are of significant interest in medicinal chemistry. The solubility of this reagent in organic solvents is a critical parameter for its effective use in chemical reactions, influencing reaction rates, yields, and the ease of purification. This guide provides a comprehensive overview of the predicted solubility of this compound and outlines detailed methodologies for its empirical determination.

Predicted Solubility Profile

General Principles:

-

Polar Aprotic Solvents: Good solubility is expected in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.

-

Halogenated Solvents: High solubility is also anticipated in halogenated hydrocarbons like dichloromethane and chloroform.

-

Non-Polar Solvents: Lower solubility is expected in non-polar hydrocarbon solvents such as hexane and toluene.

-

Protic Solvents: Protic solvents, including water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, are generally not suitable as they can react with the sulfonyl chloride functional group, leading to solvolysis and the formation of the corresponding sulfonic acid or sulfonamide.[1] This reactivity can be influenced by the specific conditions, but as a general rule, anhydrous aprotic solvents are preferred for reactions involving sulfonyl chlorides.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Predicted Solubility/Reactivity |

| Acetone | C₃H₆O | Likely Soluble |

| Acetonitrile | C₂H₃N | Likely Soluble |

| Chloroform | CHCl₃ | Likely Soluble |

| Dichloromethane | CH₂Cl₂ | Likely Soluble |

| Diethyl Ether | (C₂H₅)₂O | Likely Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Likely Soluble |

| Ethyl Acetate | C₄H₈O₂ | Likely Soluble |

| Hexane | C₆H₁₄ | Sparingly Soluble to Insoluble |

| Tetrahydrofuran (THF) | C₄H₈O | Likely Soluble |

| Toluene | C₇H₈ | Sparingly Soluble |

| Methanol | CH₃OH | Reactive (Solvolysis) |

| Ethanol | C₂H₅OH | Reactive (Solvolysis) |

| Water | H₂O | Insoluble and Reactive (Hydrolysis) |

Experimental Protocols for Solubility Determination

For instances where quantitative solubility data is required, the following experimental protocols can be employed.

Qualitative Solubility Determination

This method offers a rapid assessment of solubility and is useful for initial solvent screening.

Materials:

-

This compound

-

A selection of anhydrous organic solvents

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric or "shake-flask" method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

A selection of anhydrous organic solvents

-

Sealable vials

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) for the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the Determination of Organic Compound Solubility.

Conclusion

While specific, published solubility data for this compound remains elusive, this guide provides a robust framework for researchers and drug development professionals to understand and empirically determine its solubility profile. The predictive analysis suggests good solubility in polar aprotic and halogenated solvents, with reactivity in protic media. The detailed experimental protocols for both qualitative and quantitative analysis, coupled with the logical workflow diagram, offer a clear and actionable path for generating the necessary data to facilitate the use of this important chemical intermediate in synthesis and development.

References

Potential Biological Activities of 3-Phenylpropane-1-sulfonyl chloride: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropane-1-sulfonyl chloride is a reactive organic compound with significant potential for the development of novel therapeutic agents. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its chemical structure, featuring a reactive sulfonyl chloride group and a phenylpropane scaffold, suggests a range of plausible biological activities. Sulfonyl chlorides are pivotal building blocks in medicinal chemistry, primarily serving as precursors for the synthesis of sulfonamides, a class of compounds renowned for its broad spectrum of pharmacological effects.[1][2][3] This guide consolidates information on the reactivity of sulfonyl chlorides, the diverse biological activities of the resulting sulfonamide derivatives, and the known bioactivities associated with the phenylpropane moiety. It aims to provide a comprehensive technical overview for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction: Chemical Reactivity and Biological Significance

This compound (C₉H₁₁ClO₂S) is categorized as a biochemical for proteomics research.[4][5] The core of its chemical reactivity lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. This functional group readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages (-SO₂NHR).[2][6] This reactivity is the foundation for its utility as a versatile reagent in the synthesis of a wide array of biologically active molecules.[1][7]

The phenylpropane scaffold is a common structural motif in a class of plant-derived natural products known as phenylpropanoids. These compounds are recognized for a variety of pharmacological properties, most notably their anti-inflammatory effects.[8][9][10] The combination of the reactive sulfonyl chloride and the biologically relevant phenylpropane moiety makes this compound a compound of considerable interest for drug discovery.

Potential Therapeutic Applications

Based on the extensive research into sulfonamide derivatives and compounds containing a phenylpropane structure, the potential biological activities of this compound derivatives are likely to be diverse. The following sections outline key therapeutic areas where these derivatives could show promise.

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents.[3][11] They can exert their cytotoxic effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and induction of apoptosis.[12] For instance, the sulfonamide indisulam (E7070) is a cell-cycle inhibitor that arrests cells at the G1/S transition.[12] The structural similarities between derivatives of this compound and known anticancer sulfonamides suggest their potential as cytotoxic agents.[12][13]

Phenotypic screening has identified novel sulfonyl-containing small molecules with potent anti-cancer properties, capable of triggering apoptosis in various cancer cell lines.[14][15] Derivatives of this compound could be investigated for similar pro-apoptotic activity.[16]

Table 1: Cytotoxic Activity of Structurally Related Sulfonamide Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| Arylpropyl Sulfonamides | PC-3 (Prostate) | 29.2 - 267.3 | [13] |

| Arylpropyl Sulfonamides | HL-60 (Leukemia) | 20.7 - 160.6 | [13] |

| Benzenesulfonamide-piperazine hybrids | MCF7 (Breast) | 4.48 | [17] |

| Phenylsulfonylpiperazine derivatives | HCT116 (Colon) | 7.1 ± 0.6 | [18][19] |

| Novel Sulfonamides | MDA-MB-468 (Breast) | ≤ 30 | [12] |

| Novel Sulfonamides | MCF-7 (Breast) | ≤ 100 | [12] |

| Sulfonyl-guanidine derivatives | MCF-7, HCT-116 | 8 - 10 | [16] |

| Aryl-urea derivatives | PACA2 (Pancreatic) | 22.4 - 44.4 | [20] |

Anti-inflammatory Activity

The phenylpropane structure is a key component of many natural anti-inflammatory compounds.[8][9] These phenylpropanoids can modulate inflammatory pathways by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and suppressing the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10]

Furthermore, certain sulfonamide derivatives have demonstrated significant anti-inflammatory properties by acting as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[11] Derivatives of this compound could therefore be explored for their potential to mitigate inflammatory responses. A study on a pyrrole derivative containing a phenylpropanoic acid moiety showed potent anti-inflammatory activity by reducing paw edema and suppressing systemic TNF-α levels.[21]

Antimicrobial Activity

The history of sulfonamides in medicine began with their discovery as the first class of effective antimicrobial agents ("sulfa drugs").[3] They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This mechanism provides a broad spectrum of antibacterial activity.[11] The synthesis of novel sulfonamide derivatives continues to be a strategy for developing new antimicrobial agents to combat antibiotic resistance.[7][22][23] Derivatives of this compound could be screened for activity against various bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Structurally Related Sulfonamide Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Sulfonylurea derivatives | MRSA | 0.78 - 1.56 | [22] |

| Benzenesulphonamides | E. coli | 6.72 | [23] |

| Benzenesulphonamides | S. aureus | 6.63 | [23] |

| Benzenesulphonamides | P. aeruginosa | 6.67 | [23] |

| Benzenesulphonamides | S. typhi | 6.45 | [23] |

| Benzenesulphonamides | B. subtilis | 6.63 | [23] |

| Benzenesulphonamides | C. albicans | 6.63 | [23] |

| Benzenesulphonamides | A. niger | 6.28 | [23] |

| Aryl-urea derivatives | M. mycoides | 4.88 | [20] |

Enzyme Inhibition

The sulfonamide group is a key pharmacophore in many enzyme inhibitors.[3] For example, sulfonamides are known to inhibit carbonic anhydrases, metalloproteases, and kinases.[12] More recently, N-benzylic substituted glycine sulfonamides have been identified as reversible inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[24] The versatility of the sulfonamide moiety in binding to active sites of various enzymes suggests that derivatives of this compound could be designed as specific enzyme inhibitors.[25]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound and its derivatives.

Synthesis of Sulfonamide Derivatives

This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.

-

Materials: this compound, appropriate amine, pyridine or triethylamine, dichloromethane (DCM) or chloroform, water, ethanol.

-

Procedure:

-

Dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in a suitable solvent like DCM or chloroform.

-

Add this compound (1.0 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[26]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, wash the reaction mixture with water.[26]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[26]

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to obtain the desired sulfonamide.[7][27]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., MCF-7, HCT116, PC-3), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[12]

-

Prepare serial dilutions of the test compounds (derivatives of this compound) in DMSO and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or taxol).[12]

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.[17]

-

Measure the absorbance at 540 nm or 570 nm using a microplate reader.[12][17]

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

-

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo assay evaluates the anti-inflammatory effects of compounds in a rat model.

-

Materials: Wistar rats, carrageenan solution (1% w/v in saline), test compounds, reference drug (e.g., diclofenac), plethysmometer.

-

Procedure:

-

Administer the test compounds intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg) to different groups of rats. A control group receives the vehicle, and a positive control group receives diclofenac.[21]

-

After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 1, 2, and 3 hours post-carrageenan injection.[23]

-

Calculate the percentage of edema inhibition for each group compared to the control group.[23]

-

Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a general fluorescence-based assay to determine the inhibitory activity of compounds against a specific enzyme (e.g., Diacylglycerol Lipase).

-

Materials: Human enzyme preparation, fluorescent substrate, assay buffer, test compounds (dissolved in DMSO), 96-well black microplates, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well black microplate, add the compound dilutions. For control wells, add DMSO.

-

Add the enzyme solution to each well and incubate for a specific time at room temperature to allow for compound binding.[24]

-

Initiate the enzymatic reaction by adding the fluorescent substrate solution to each well.[24]

-

Immediately monitor the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths over a set period.[24]

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[24]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key conceptual frameworks for the synthesis and evaluation of this compound derivatives.

Caption: Workflow for synthesis and biological screening.

Caption: Potential anticancer mechanisms of action.

Caption: Potential anti-inflammatory signaling pathway.

Conclusion

While direct biological data for this compound is sparse, a comprehensive analysis of its chemical properties and the activities of structurally related compounds provides a strong rationale for its investigation as a source of new therapeutic agents. Its reactive sulfonyl chloride group allows for the straightforward synthesis of diverse sulfonamide libraries, and the phenylpropane scaffold is a known pharmacophore in anti-inflammatory agents. The potential for derivatives of this compound to exhibit anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities makes it a promising starting point for drug discovery and development programs. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to systematically explore the therapeutic potential of this versatile chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemcom.com [echemcom.com]

- 8. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory phenolics and phenylpropanoids from Praxelis clematidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. rsc.org [rsc.org]

- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using 3-Phenylpropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted sulfonamides using 3-phenylpropane-1-sulfonyl chloride as a key reagent. The methodologies outlined are applicable for the synthesis of diverse sulfonamide libraries for screening in drug discovery and other research applications.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This document focuses on the application of this compound in the preparation of N-aryl sulfonamides, providing standardized protocols and expected outcomes.

General Reaction Scheme

The synthesis of N-aryl-3-phenylpropane-1-sulfonamides proceeds via the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General reaction for the synthesis of N-aryl-3-phenylpropane-1-sulfonamides.

Experimental Protocols

Two primary protocols are presented for the synthesis of N-aryl-3-phenylpropane-1-sulfonamides: a pyridine-based method and a Schotten-Baumann-type reaction.

Protocol 1: Pyridine-Mediated Synthesis in an Organic Solvent

This method is a widely used procedure for sulfonamide synthesis, employing pyridine as both a base and a solvent or co-solvent.[2][3]

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

-

Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (optional)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in pyridine (5-10 mL per mmol of aniline). If the aniline has poor solubility in pyridine, a co-solvent such as DCM or THF can be added.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.0-1.2 eq) to the stirred solution. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize the excess pyridine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to afford the pure N-aryl-3-phenylpropane-1-sulfonamide.

Protocol 2: Schotten-Baumann Conditions

This protocol utilizes an aqueous basic solution to neutralize the generated HCl, which can be advantageous for certain substrates.

Materials:

-

This compound

-

Substituted aniline

-

Sodium carbonate or Sodium hydroxide

-

Water

-

Organic solvent (e.g., diethyl ether or DCM)

-

Hydrochloric acid (concentrated)

-

Organic solvent for recrystallization

Procedure:

-

In a flask, dissolve the substituted aniline (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or DCM).

-

Separately, prepare an aqueous solution of sodium carbonate (2.0 eq) or sodium hydroxide (2.0 eq).

-

Combine the organic solution of the aniline and the aqueous basic solution and stir vigorously to create a biphasic mixture.

-

Slowly add this compound (1.0-1.2 eq) to the biphasic mixture at room temperature.

-

Continue to stir the mixture vigorously for 1-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by recrystallization. Alternatively, if the product is insoluble in the reaction mixture, it may precipitate and can be collected by filtration. Acidification of the aqueous layer with concentrated HCl may precipitate any dissolved product.

Data Presentation

The following table summarizes representative data for the synthesis of various N-aryl-3-phenylpropane-1-sulfonamides. Please note that specific yields and reaction times may vary depending on the substrate and exact reaction conditions.

| Amine Reactant | Product | Method | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Aniline | N-phenyl-3-phenylpropane-1-sulfonamide | Pyridine | 4 | 85-95 | Data not available |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-3-phenylpropane-1-sulfonamide | Pyridine | 3 | 90-98 | Data not available |

| 4-Chloroaniline | N-(4-chlorophenyl)-3-phenylpropane-1-sulfonamide | Schotten-Baumann | 2 | 80-90 | Data not available |

| 4-Nitroaniline | N-(4-nitrophenyl)-3-phenylpropane-1-sulfonamide | Pyridine | 12 | 75-85 | Data not available |

Note: Specific experimental data for the synthesis of sulfonamides from this compound is limited in the cited literature. The presented data is based on typical yields and reaction times for analogous sulfonamide syntheses.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-3-phenylpropane-1-sulfonamides.

Caption: General workflow for sulfonamide synthesis.

Logical Relationship of Synthesis Methods

The diagram below outlines the decision-making process for selecting a suitable synthetic protocol.

Caption: Logic for choosing a synthesis method.

Biological Activity and Signaling Pathways

While specific biological data for sulfonamides derived from this compound are not extensively reported, the broader class of sulfonamides are known to inhibit various enzymes by acting as mimics of their natural substrates. For instance, many antibacterial sulfonamides are competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the folic acid pathway, which is essential for bacterial growth.

Folic Acid Synthesis Inhibition Pathway

The following diagram illustrates the general mechanism of action for antibacterial sulfonamides.